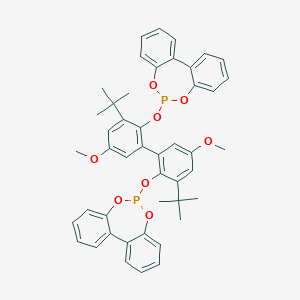

BiPhePhos

Description

Propriétés

IUPAC Name |

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFGFUAXCBPGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746295 | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121627-17-6 | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121627-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphephos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121627176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHEPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6732VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BiPhePhos ligand synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of BiPhePhos Ligand

Introduction

This compound, with the IUPAC name 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a highly effective and sterically demanding bidentate phosphite (B83602) ligand.[4] It is extensively utilized in homogeneous catalysis, particularly in rhodium-catalyzed hydroformylation processes where it imparts exceptional regioselectivity towards linear aldehydes.[2] The performance and stability of the this compound ligand are critically dependent on its purity. Impurities, such as residual chlorides from synthesis or byproducts from hydrolysis and oxidation, can lead to catalyst deactivation and promote autocatalytic decomposition of the ligand itself.[1][2][5]

This technical guide provides detailed experimental protocols for the synthesis and purification of this compound, targeted at researchers, chemists, and process development scientists. The methodologies are compiled from peer-reviewed literature and patent filings to ensure relevance and practicality.

Section 1: Synthesis of this compound Ligand

The synthesis of this compound is a multi-step process that begins with the creation of a substituted biphenol backbone, followed by a phosphorylation reaction to introduce the dibenzodioxaphosphepine moieties.

Synthesis Workflow

The overall synthetic pathway is illustrated below, starting from the oxidative coupling of a phenol (B47542) precursor to form the central biphenol core, which is then condensed with a phosphorus chloride reagent.

References

Navigating the Coordination Landscape of Rhodium-BiPhePhos Complexes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the coordination chemistry of Rhodium-BiPhePhos complexes, renowned for their exceptional performance in catalytic applications, particularly in hydroformylation and isomerization reactions. This document provides a comprehensive overview of their synthesis, characterization, and catalytic behavior, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

Introduction to Rhodium-BiPhePhos Complexes

Rhodium complexes incorporating the bulky bisphosphite ligand BiPhePhos (6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1][2][3]dioxaphosphepine)) have emerged as highly effective catalysts in homogeneous catalysis. The unique steric and electronic properties of the this compound ligand play a crucial role in dictating the coordination environment around the rhodium center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. These complexes are particularly valued for their ability to catalyze the hydroformylation of internal and terminal olefins with high regioselectivity towards the linear aldehyde, a critical transformation in the production of valuable chemicals.[4]

The active catalytic species is typically a hydridocarbonylrhodium(I) complex, HRh(this compound)(CO)2, which is generated in situ from a rhodium precursor, commonly Rh(acac)(CO)2 (acetylacetonatodicarbonylrhodium(I)), and the this compound ligand under a carbon monoxide and hydrogen atmosphere.[3][5] Understanding the coordination chemistry of these complexes, from the initial formation of the precatalyst to the dynamic transformations within the catalytic cycle, is paramount for optimizing reaction conditions and designing more efficient catalytic systems.

Data Presentation

This section presents a summary of key quantitative data related to Rhodium-BiPhePhos complexes, including spectroscopic information for catalyst characterization and performance metrics in catalytic reactions.

Spectroscopic Data

In-depth spectroscopic analysis is crucial for identifying and characterizing the various rhodium species present during a catalytic reaction.

| Complex | Technique | Key Spectroscopic Features | Reference |

| Rh(acac)(this compound) | 31P{1H} NMR (toluene-d8) | δ = 146.3 ppm (d, ¹JP,Rh = 293 Hz) | [5] |

| Rh(acac)(CO)(κ¹-BiPhePhos) | 31P{1H} NMR (toluene-d8) | δ = 140.3 ppm (d, ¹JP,Rh = 283 Hz) | [5] |

| HRh(this compound)(CO)2 | 31P{1H} NMR (toluene-d8) | δ = 174.0 ppm (d, ¹JP,Rh = 237 Hz) | [5] |

| HRh(this compound)(CO)2 | Operando FTIR (toluene) | ν(CO) = 2077 cm⁻¹, 2017 cm⁻¹ (e,e-coordination) | [3] |

| Free this compound | 31P{1H} NMR (CDCl3) | δ = 145 ppm | [1] |

| Rh-P coupling in Rh/BiPhePhos complex | 31P{1H} NMR (CDCl3) | δ = 173 ppm (doublet) | [1] |

| Oxidized Phosphites | 31P{1H} NMR | δ = -4.3 and -4.8 ppm | [6] |

Catalytic Performance Data

The efficacy of Rhodium-BiPhePhos catalysts is demonstrated in the following tables, which summarize their performance in tandem isomerization-hydroformylation reactions.

Table 2.2.1: Tandem Isomerization–Hydroformylation of Oleonitrile [4]

| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Aldehyde Yield (%) | l/b ratio |

| 1 | 120 | 20 (1:1) | 24 | >98 | 62 | 45:55 |

| 2 | 120 | 10 (1:1) | 48 | >98 | 60 | 58:42 |

| 3 | 120 | 5 (1:1) | 91 | >98 | 70 | 42:58 |

| 4 | 140 | 20 (1:1) | 16 | >98 | 55 | 40:60 |

Reaction Conditions: [Oleonitrile]₀/[Rh] = 200, [this compound]/[Rh] = 2, Solvent: Toluene.

Table 2.2.2: Recycling of Rh/BiPhephos in Isomerization–Hydroformylation of an Octene Mixture [1]

| Run | Aldehyde Yield (%) | n-Nonanal Selectivity (%) |

| 1 | ~65 | ~75 |

| 2 | ~65 | ~75 |

| 3 | ~65 | ~75 |

| 4 | ~65 | ~75 |

| 5 | ~65 | ~75 |

| 6 | ~65 | ~75 |

| 7 | ~95 | ~15 |

Reaction Conditions: 120 °C, 110 bar (CO:H₂ = 1:1), 6 h, [Rh] = 0.1 mol%, Rh:P = 1:5, Solvent: Propylene (B89431) Carbonate.

Experimental Protocols

This section provides detailed methodologies for the preparation of the Rhodium-BiPhePhos catalyst and its application in hydroformylation reactions.

Synthesis of the Rhodium-BiPhePhos Catalyst (in situ generation)

The active Rhodium-BiPhePhos catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand.

Materials:

-

Rh(acac)(CO)2 (Umicore or equivalent)

-

This compound ligand (Molisa or equivalent)

-

Anhydrous, degassed toluene

-

Schlenk flasks and standard Schlenk line equipment

-

High-pressure autoclave equipped with a stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of Rh(acac)(CO)2 in anhydrous, degassed toluene.

-

In a separate Schlenk flask, dissolve the desired molar equivalent of the this compound ligand in anhydrous, degassed toluene. To avoid ligand decomposition, it is crucial to dissolve the rhodium precursor and the ligand separately before mixing.[6]

-

Under a continuous flow of inert gas, slowly add the Rh(acac)(CO)2 solution to the this compound solution with stirring.

-

The resulting solution containing the catalyst precursor is then transferred to a high-pressure autoclave that has been purged with an inert gas.

-

The autoclave is then pressurized with a mixture of carbon monoxide and hydrogen to the desired pressure.

-

The reaction mixture is heated to the desired temperature with stirring to activate the catalyst. The formation of the active hydrido species HRh(this compound)(CO)2 can be monitored by operando FTIR spectroscopy, as indicated by the appearance of characteristic CO stretching bands at approximately 2077 cm⁻¹ and 2017 cm⁻¹.[3]

General Procedure for Hydroformylation

Materials:

-

Alkene substrate (e.g., 1-decene, oleonitrile, octene mixture)

-

In situ prepared Rhodium-BiPhePhos catalyst solution

-

Anhydrous, degassed solvent (e.g., toluene, propylene carbonate)

-

High-pressure autoclave equipped with a stirrer, heating mantle, and pressure gauge

-

Gas chromatography (GC) equipment for product analysis

Procedure:

-

The in situ prepared catalyst solution is placed in a high-pressure autoclave.

-

The alkene substrate is added to the autoclave under an inert atmosphere.

-

The autoclave is sealed and purged several times with the synthesis gas (CO/H₂ mixture).

-

The autoclave is then pressurized to the desired reaction pressure with the CO/H₂ mixture.

-

The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

-

After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

-

A sample of the reaction mixture is withdrawn for analysis by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the aldehyde products.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the coordination chemistry and experimental workflows of Rhodium-BiPhePhos complexes.

Caption: Catalytic cycle for hydroformylation using a Rh-BiPhePhos catalyst.

Caption: General experimental workflow for Rh-BiPhePhos catalyzed hydroformylation.

Caption: Simplified pathways for the deactivation of Rh/BiPhePhos catalysts.[1]

Conclusion

The coordination chemistry of Rhodium-BiPhePhos complexes is a rich and dynamic field with significant implications for industrial chemical synthesis. The bulky and electronically tunable this compound ligand enables the formation of highly active and selective catalysts for hydroformylation and related reactions. This guide has provided a foundational understanding of the synthesis, characterization, and catalytic application of these important complexes. The presented data, protocols, and mechanistic diagrams offer a valuable resource for researchers seeking to leverage the power of Rhodium-BiPhePhos catalysis in their work. Further investigations into ligand modification and reaction engineering will undoubtedly continue to expand the utility of this remarkable catalytic system.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Synthesis of BiPhePhos: A Technical Guide for Researchers

An In-depth Examination of the Synthesis of the Biphephos Ligand from 2,2'-Biphenol (B158249) Precursors for Applications in Catalysis and Drug Development.

This technical guide provides a comprehensive overview of the synthesis of the commercially significant diphosphite ligand, this compound (6,6'-[(3,3'-Di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1]dioxaphosphepine)). This compound is a crucial ligand in homogeneous catalysis, particularly in industrial hydroformylation processes, due to the high selectivity it imparts to metal catalysts.[2][3] This document outlines the multi-step synthesis from readily available 2,2'-biphenol precursors, detailing the preparation of the key intermediates and the final condensation step. The provided experimental protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound is a three-stage process that involves the preparation of two key precursors followed by their condensation. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the sterically hindered biphenol "backbone," 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol, via the oxidative coupling of 3-tert-butyl-4-hydroxyanisole.[1] Concurrently, the electrophilic "wings" of the ligand, 6-chlorodibenzo[d,f][1]dioxaphosphepin (also known as 2,2'-biphenylene phosphorochloridite), are synthesized from 2,2'-biphenol and phosphorus trichloride.[4] The final step involves the condensation of the biphenol backbone with two equivalents of the phosphorochloridite in the presence of a base to yield the this compound ligand.[1]

Experimental Protocols

Synthesis of 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol (Biphenol Backbone)

This procedure involves the oxidative coupling of 3-tert-butyl-4-hydroxyanisole. While various methods exist, a common approach utilizes an oxidizing agent to facilitate the carbon-carbon bond formation between two phenol (B47542) molecules.

Reaction Scheme:

Figure 2: Synthesis of the biphenol backbone.

Detailed Protocol:

A general procedure for the oxidative coupling of substituted phenols can be adapted for this synthesis. For instance, the use of an iron(III) catalyst with an oxidant in a suitable solvent has been reported for similar transformations.[5]

-

Reaction Setup: To a solution of 3-tert-butyl-4-hydroxyanisole in a suitable solvent such as a halogenated solvent or a high-boiling point ether, add a catalytic amount of an iron(III) salt (e.g., FeCl₃).

-

Addition of Oxidant: Slowly add a peroxide-based oxidant (e.g., di-tert-butyl peroxide) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 100°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench any remaining oxidant. The product can be isolated by extraction and purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Synthesis of 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin (Phosphorochloridite)

This precursor is prepared by the reaction of 2,2'-biphenol with an excess of phosphorus trichloride.[4]

Reaction Scheme:

Figure 3: Synthesis of the phosphorochloridite.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus trichloride.[4]

-

Addition of 2,2'-biphenol: Slowly add molten 2,2'-dihydroxybiphenyl to the phosphorus trichloride with stirring. The addition is typically carried out at a controlled temperature to manage the exothermic reaction and the evolution of hydrogen chloride gas.[4]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to boiling and maintain reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).[4]

-

Purification: The excess phosphorus trichloride is removed by distillation. The crude 6-chlorodibenzo[d,f][1]dioxaphosphepin can be purified by vacuum distillation to yield the final product.[4] A yield of 71% has been reported for this reaction.[4]

Synthesis of this compound (Final Condensation)

The final step involves the condensation of the biphenol backbone with two equivalents of the synthesized 6-chlorodibenzo[d,f][1]dioxaphosphepin in the presence of a base.[1]

Reaction Scheme:

Figure 4: Final condensation to yield this compound.

Detailed Protocol:

-

Reaction Setup: In a glove box, dissolve 3,3'-di-tert-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl and a base (e.g., pyridine) in a suitable solvent such as acetonitrile (B52724).[1]

-

Addition of Phosphorochloridite: Separately, dissolve 6-chlorodibenzo[d,f][1]dioxaphosphepin in the same solvent and add this solution dropwise to the biphenol solution at a reduced temperature (e.g., -10 °C) with vigorous stirring.[1]

-

Reaction and Precipitation: A solid precipitate of this compound will form during the addition. After the addition is complete, continue stirring the reaction mixture overnight at the reduced temperature.[1]

-

Isolation and Purification: The solid product is isolated by filtration under an inert atmosphere. The crude this compound is then washed with a solvent in which it is insoluble, such as acetonitrile, to remove the amine hydrochloride byproduct and other impurities. The final product is dried under vacuum.[1]

Quantitative Data Summary

| Reaction Step | Reactants | Product | Solvent | Base | Temperature (°C) | Reported Yield (%) |

| 1. Backbone Synthesis | 3-tert-butyl-4-hydroxyanisole | 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol | Dichloroethane | - | 100 | - |

| 2. 'Wings' Synthesis | 2,2'-biphenol, Phosphorus trichloride | 6-chlorodibenzo[d,f][1]dioxaphosphepin | - | - | Reflux | 71[4] |

| 3. Final Condensation | 3,3'-di-tert-butyl-5,5'-dimethoxy-2,2'-biphenol, 6-chlorodibenzo[d,f][1]dioxaphosphepin | This compound | Acetonitrile | Pyridine | -10 | - |

Note: Yields for steps 1 and 3 are not explicitly stated in the reviewed literature in a readily quantifiable format and may vary depending on the specific reaction conditions and scale.

Purification of this compound

The purity of this compound is critical for its performance in catalytic applications, as impurities such as chlorides can be detrimental to the catalyst's activity and stability. Recrystallization is a common method for purifying the final product.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable solvent, such as propylene (B89431) carbonate, by heating to 80-100 °C.

-

Crystallization: Cool the solution slowly to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Isolation: Filter the resulting solid and wash it with a small amount of the crystallization solvent followed by a more volatile solvent like acetonitrile to facilitate drying.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvents.

Conclusion

The synthesis of this compound from 2,2'-biphenol precursors is a well-established multi-step process that provides access to a highly valuable ligand for homogeneous catalysis. Careful execution of the experimental protocols for the synthesis of the biphenol backbone and the phosphorochloridite intermediate, followed by their controlled condensation and subsequent purification, is essential for obtaining high-purity this compound. This technical guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important class of ligands. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

Key Features of Diphosphite Ligands in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphosphite ligands have emerged as a versatile and powerful class of ancillary ligands in transition metal catalysis, particularly in asymmetric synthesis. Their modular nature, tunable steric and electronic properties, and relative ease of synthesis have made them indispensable tools for achieving high catalytic activity and stereoselectivity in a variety of transformations critical to the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core features of diphosphite ligands, including their synthesis, structural characteristics, and applications in key catalytic reactions, supplemented with detailed experimental protocols and quantitative data.

Core Structural and Electronic Features

Diphosphite ligands are bidentate organophosphorus compounds characterized by two phosphite (B83602) moieties linked by a backbone. The general structure, P(OR)₂-Backbone-P(OR)₂, allows for extensive modification, which is central to their utility in catalysis.

Key Structural Features:

-

Chiral Backbone: The bridge connecting the two phosphorus atoms is often a chiral diol, which imparts stereochemical information to the catalytic center. Common backbones are derived from readily available chiral sources such as BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various carbohydrates and diols like pentane-2,4-diol. The nature and chirality of this backbone are crucial in determining the enantioselectivity of the catalyzed reaction.

-

Biaryl Moieties: The oxygen atoms of the phosphite groups are typically bound to bulky biaryl groups, most commonly derived from substituted phenols or binaphthols. These groups create a defined chiral pocket around the metal center, influencing substrate approach and, consequently, the stereochemical outcome of the reaction. The steric bulk of these substituents can be systematically varied to fine-tune the ligand's properties.

-

Bite Angle: The P-Metal-P angle, or bite angle, is a critical parameter that influences the geometry of the metal complex and its catalytic activity and selectivity. The flexibility or rigidity of the ligand backbone dictates the accessible range of bite angles.

Electronic Properties:

Phosphite ligands are generally considered to be strong π-acceptors and weaker σ-donors compared to their phosphine (B1218219) counterparts. This electronic profile results from the presence of the electronegative oxygen atoms, which withdraw electron density from the phosphorus atom. These electronic characteristics influence the reactivity of the metal center, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination. The electronic properties can be modulated by introducing electron-donating or electron-withdrawing substituents on the aryl groups.

Synthesis of Diphosphite Ligands

The modularity of diphosphite ligands stems from their straightforward synthesis, which typically involves the reaction of a phosphorochloridite with a diol. The phosphorochloridite itself is prepared from the corresponding phenol (B47542) or binaphthol and phosphorus trichloride (B1173362).

A generalized synthetic workflow is depicted below:

Applications in Asymmetric Catalysis

Diphosphite ligands have proven to be highly effective in a range of asymmetric catalytic reactions, most notably in rhodium-catalyzed hydroformylation and hydrogenation, as well as palladium-catalyzed allylic alkylation.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes from prochiral olefins. Diphosphite ligands are particularly well-suited for this transformation, often providing high levels of both regioselectivity (to the branched aldehyde) and enantioselectivity.

The catalytic cycle for rhodium-catalyzed hydroformylation is illustrated below:

Quantitative Data for Asymmetric Hydroformylation of Styrene (B11656)

| Ligand Backbone | Biaryl Moiety | Temp (°C) | Pressure (bar) | Regioselectivity (branched:linear) | Enantioselectivity (% ee) | Reference |

| (2R,4R)-pentane-2,4-diol | (S)-Binaphthyl | 15-50 | 20 | 95:5 | 87 | [1] |

| (2R,4R)-pentane-2,4-diol | 3,3'-bis(trimethylsilyl)-2,2'-bisphenol | - | - | >90:10 | 87 | [1] |

| Furanose | - | - | - | - | up to 71 | [2] |

Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for the synthesis of enantiomerically enriched compounds. Diphosphite ligands, in combination with rhodium, have demonstrated excellent performance in the hydrogenation of various substrates, including dehydroamino acid derivatives and itaconic acid esters.[3][4]

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Ligand Backbone | Biaryl Moiety | Enantioselectivity (% ee) | Reference |

| Dimethyl itaconate | Dianhydro-d-mannitol | Varied | up to 98.2 | [5] |

| Methyl N-acetamidoacrylate | Dianhydro-d-mannitol | Varied | up to 88.7 | [5] |

| Dehydroamino acid derivatives | d-xylose derived | Varied | up to 99 | [5] |

| α,β-unsaturated carboxylic acid derivatives | d-(+)-glucose | Varied | >99 | [3] |

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-heteroatom bonds. Diphosphite ligands have been successfully employed in this reaction, affording high enantioselectivities for a range of substrates.

Quantitative Data for Asymmetric Allylic Alkylation

| Substrate | Nucleophile | Enantioselectivity (% ee) | Reference |

| 1,3-diphenyl-3-acetoxyprop-1-ene | Dimethyl malonate | up to 99 | [6] |

| Cyclic substrates | Various | up to 92 | [6] |

Detailed Experimental Protocols

Synthesis of a BINOL-derived Diphosphite Ligand

This protocol describes the synthesis of a diphosphite ligand from (R)-BINOL and 1,3-propanediol (B51772), which is a representative example of the general synthetic strategy.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol (BINOL)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (B128534) (NEt₃)

-

1,3-Propanediol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous toluene (B28343)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Synthesis of the Phosphorochloridite Intermediate:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension under argon to remove triethylammonium (B8662869) chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude phosphorochloridite, which is used in the next step without further purification.

-

-

Synthesis of the Diphosphite Ligand:

-

In a separate flame-dried Schlenk flask under argon, dissolve 1,3-propanediol (0.5 eq) and pyridine (1.1 eq) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Add a solution of the crude phosphorochloridite (1.0 eq) in anhydrous toluene dropwise to the diol solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the mixture to remove pyridinium (B92312) hydrochloride.

-

Remove the solvent from the filtrate under vacuum.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure diphosphite ligand as a white solid.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene

This protocol provides a general procedure for the asymmetric hydroformylation of styrene using a pre-formed rhodium-diphosphite catalyst.

Materials:

-

[Rh(acac)(CO)₂] (dicarbonylacetylacetonato)rhodium(I))

-

Chiral diphosphite ligand

-

Styrene

-

Anhydrous toluene

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave

Procedure:

-

Catalyst Pre-formation:

-

In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] (1.0 mol%) and the diphosphite ligand (1.1-1.5 mol%).

-

Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

-

Reaction Setup:

-

Transfer the catalyst solution to a high-pressure autoclave.

-

Add freshly distilled styrene (100 eq) to the autoclave.

-

-

Hydroformylation Reaction:

-

Seal the autoclave and purge it three times with syngas.

-

Pressurize the autoclave to the desired pressure (e.g., 20 bar) with a 1:1 mixture of CO and H₂.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.

-

Maintain the reaction at this temperature and pressure for the specified time (e.g., 24 hours), monitoring the pressure to follow the consumption of syngas.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Take an aliquot of the reaction mixture for analysis.

-

Determine the conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess of the branched aldehyde by gas chromatography (GC) using a chiral column.

-

Conclusion

Diphosphite ligands represent a cornerstone in the field of asymmetric catalysis. Their modular design allows for the systematic tuning of steric and electronic properties, enabling the optimization of catalysts for specific transformations. The straightforward synthesis and the wealth of available chiral backbones and biaryl moieties have led to the development of extensive ligand libraries, facilitating the discovery of highly efficient and selective catalysts for the production of valuable chiral molecules. The detailed understanding of their structure-activity relationships, coupled with the availability of robust experimental protocols, ensures that diphosphite ligands will continue to be a focal point of research and a key enabling technology in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]

- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Bite Angle of BiPhePhos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bite angle of the diphosphite ligand BiPhePhos, a critical parameter influencing its efficacy in homogeneous catalysis. The document details the synthesis of this compound, methods for determining its bite angle, and the ligand's role in directing the regioselectivity of catalytic reactions, particularly hydroformylation.

Introduction to this compound and the Concept of Bite Angle

This compound, chemically known as 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a highly effective and widely utilized bulky diphosphite ligand in industrial and academic settings. Its success, particularly in rhodium-catalyzed hydroformylation, is largely attributed to its unique structural properties, most notably its wide bite angle.

The bite angle is a geometric parameter that describes the P-M-P angle formed when a bidentate phosphine (B1218219) ligand, such as this compound, coordinates to a central metal atom (M). This angle is dictated by the ligand's backbone and plays a crucial role in determining the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.

A key descriptor for the steric properties of a diphosphine ligand is the natural bite angle (βn) . This is the preferred P-M-P angle determined solely by the ligand's backbone conformation, calculated using computational methods like molecular mechanics, without the influence of the metal's preferred coordination geometry.[1][4] The natural bite angle of this compound has been calculated to be approximately 123°, categorizing it as a wide bite angle ligand.[5]

Quantitative Data on the Bite Angle of this compound

The bite angle of this compound can be determined both computationally (natural bite angle) and experimentally through X-ray crystallography of its metal complexes. The experimental bite angle can vary depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

| Parameter | Value | Method | Metal Center |

| Natural Bite Angle (βn) | ~123° | Molecular Mechanics | N/A (Computational) |

| Experimental Bite Angle | 110.21(3)° | X-ray Crystallography | Rhodium(I) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a biphenol backbone and a phosphorochloridite side wing, followed by a final condensation reaction.

Step 1: Synthesis of the Biphenol Backbone (3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diol)

This step involves the oxidative coupling of 3-tert-butyl-4-hydroxyanisole.

-

Reactants: 3-tert-butyl-4-hydroxyanisole, Potassium Ferricyanide (K₃[Fe(CN)₆]), Potassium Hydroxide (KOH).

-

Procedure:

-

Prepare a solution of K₃[Fe(CN)₆] and KOH in water.

-

Add this solution dropwise over 3 hours to a solution of 3-tert-butyl-4-hydroxyanisole in acetone (B3395972) at room temperature with vigorous stirring.[6]

-

A yellow precipitate will form. Filter the solid product.

-

Extract the solid product with dichloromethane (B109758) (CH₂Cl₂).

-

Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under vacuum to obtain a light brown solid.

-

Wash the solid with anhydrous ethanol (B145695) to yield a white crystalline product.[6]

-

Recrystallize from CH₂Cl₂ by slow evaporation to obtain colorless block-shaped crystals suitable for further use.[6]

-

Step 2: Synthesis of the Phosphorochloridite Side Wings (6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin)

This step involves the reaction of 2,2'-dihydroxybiphenyl with phosphorus trichloride (B1173362).

-

Reactants: 2,2'-dihydroxybiphenyl, Phosphorus Trichloride (PCl₃).

-

Procedure:

-

In a reactor under an inert gas atmosphere, add liquid 2,2'-dihydroxybiphenyl (in a molten state at 110-130°C) to an excess of phosphorus trichloride with stirring.[2]

-

The resulting gases from the reaction should be discharged and neutralized.

-

Separate the excess phosphorus trichloride, which can be recycled.[2]

-

The product, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin, is obtained.

-

Step 3: Final Condensation to Yield this compound

This final step brings together the backbone and the side wings.

-

Reactants: 3,3′-tert-butyl-2,2′-dihydroxy-5,5′-dimethoxybiphenyl, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepine, Pyridine.

-

Solvent: Acetonitrile (B52724).

-

Procedure:

-

In a glove box, dissolve 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepine in acetonitrile in a Schlenk flask.[7]

-

Dissolve the 3,3′-tert-butyl-2,2′-dihydroxy-5,5′-dimethoxybiphenyl in pyridine.[7]

-

Cool the Schlenk flask to -10°C.

-

Slowly add the biphenol/pyridine solution dropwise to the stirred phosphorochloridite solution over 2.5 hours, during which a solid will precipitate.[8]

-

After the addition is complete, continue stirring at -10°C overnight.

-

Filter the solid product through an inert gas frit.

-

Slurry the solid on the frit with acetonitrile and filter again.

-

Dry the colorless solid product under vacuum.[8]

-

Determination of Bite Angle

Computational Determination of Natural Bite Angle (βn)

The natural bite angle is calculated using molecular mechanics. The general workflow is as follows:

Caption: Workflow for calculating the natural bite angle.

This method uses a "dummy" metal atom to simulate the geometric constraints of coordination without imposing the electronic preferences of a specific metal.[4] The P-M-P bending force constant is set to zero to allow the ligand backbone to adopt its lowest energy conformation.[4]

Experimental Determination of Bite Angle via X-ray Crystallography

The experimental bite angle is determined from the crystal structure of a metal-BiPhePhos complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. d-nb.info [d-nb.info]

- 6. 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. DE102011002639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Characterization of BiPhePhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of BiPhePhos, a prominent bidentate phosphite (B83602) ligand crucial in homogeneous catalysis, particularly for rhodium-catalyzed hydroformylation. This document outlines the key spectroscopic data, experimental methodologies for its characterization, and visual representations of its synthesis, catalytic activation, and degradation pathways.

Introduction to this compound

This compound, chemically known as 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diyl)bis(oxy)]bis(6H-dibenzo[d,f][1][2][3]dioxaphosphepine), is a sterically demanding organophosphorus ligand.[4] Its rigid backbone and bulky nature confer high regioselectivity in catalytic reactions, making it a ligand of significant industrial and academic interest.[5] Accurate and thorough spectroscopic characterization is paramount for ensuring its purity, understanding its coordination chemistry, and elucidating its role in catalytic cycles.

Synthesis and Purification

The synthesis of this compound is typically accomplished in a three-step process starting from commercially available materials.[2][3]

Experimental Protocol: Synthesis

-

Backbone Synthesis : The biphenyl (B1667301) backbone, 3,3'-di-tert-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl, is prepared via oxidative conversion of 3-tert-butyl-4-hydroxyanisole.[2]

-

Phosphitylating Agent Synthesis : The chlorophosphite precursor, 6-chlorodibenzo[d,f][1][2][3]dioxaphosphepin, is synthesized by reacting 2,2'-dihydroxybiphenyl with phosphorus trichloride.[2]

-

Final Condensation : The biphenyl backbone and the chlorophosphite precursor are condensed in the presence of a base to yield this compound.[2] This reaction is typically performed in a solvent such as acetonitrile, toluene, or ethyl acetate.[2]

Experimental Protocol: Purification

High purity this compound is critical for reproducible catalytic performance. Recrystallization is a common purification method.

-

Protocol : A suspension of crude this compound in a suitable solvent (e.g., a mixture of o-xylene (B151617) and n-heptane, or ethyl acetate) is heated to achieve dissolution.[3] For colored solutions, activated carbon may be added. The hot solution is filtered to remove insoluble impurities. The clear solution is then cooled slowly to induce crystallization. The resulting solid is filtered, washed with a cold solvent (e.g., n-heptane or acetone), and dried under vacuum to yield pure this compound.[3]

Spectroscopic Data

The primary techniques for characterizing this compound and its metal complexes are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound and its complexes. ³¹P NMR is particularly informative.

Table 1: ³¹P NMR Spectroscopic Data

| Compound/Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant [Hz] | Reference(s) |

| Free this compound | - | ~ -15 | - | [5] |

| [Rh(acac)(this compound)] | Toluene-d₈ | 146.3 | ¹J(P,Rh) = 293 | [6] |

| [Rh(acac)(CO)(κ¹-BiPhePhos)] | Toluene-d₈ | 140.3 | ¹J(P,Rh) = 283 | [6] |

| [HRh(CO)₂(this compound)] | Toluene-d₈ | 174.0 | ¹J(P,Rh) = 237 | [6] |

Table 2: ¹³C NMR Spectroscopic Data for Rhodium-BiPhePhos Complex

| Compound/Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants [Hz] | Reference(s) |

| [HRh(¹³CO)₂(this compound)] | Toluene-d₈ | 194.6 | ¹J(C,Rh) = 58.8, ²J(C,P) = 15.9 | [6] |

IR Spectroscopy

IR spectroscopy is essential for studying the metal-ligand interactions in this compound complexes, especially those containing carbonyl (CO) ligands.

Table 3: IR Spectroscopic Data for Rhodium Carbonyl Complexes

| Compound/Complex | Solvent | Carbonyl Stretch (ν(CO)) [cm⁻¹] | Reference(s) |

| [Rh(acac)(CO)₂] | Cyclohexane | 2012, 2082 | [6] |

Experimental Methodologies

NMR Spectroscopy

-

Sample Preparation : For routine analysis, samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, Toluene-d₈) and transferring to an NMR tube.[6]

-

In Situ High-Pressure NMR (HP-NMR) : To study catalytic intermediates, reactions are conducted directly within a high-pressure NMR tube or samples are prepared in a high-pressure cylinder and transferred to an NMR tube under an inert atmosphere.[6] This allows for the characterization of species present under catalytic conditions.[5] Spectra such as ¹H, ³¹P{¹H}, and ¹³C{¹H} are typically acquired.[6]

IR Spectroscopy

-

In Situ High-Pressure IR (HP-IR) : For monitoring reactions under pressure, a high-pressure transmission flow-through IR cell, often with CaF₂ windows, is used.[6] This setup allows for the acquisition of quantitative data on catalyst formation and consumption in the millimolar concentration range.[5][6]

Key Workflows and Pathways

Graphviz diagrams are used to visualize the critical processes involving this compound, from its activation as a catalyst to its eventual degradation.

Catalyst Activation

The active catalyst for hydroformylation, [HRh(CO)₂(this compound)], is formed in situ from a rhodium precursor like [Rh(acac)(CO)₂].

Catalytic Cycle of Hydroformylation

This compound is a key ligand in the rhodium-catalyzed hydroformylation of alkenes, promoting high selectivity for the linear aldehyde product.

Deactivation Pathways

This compound is susceptible to degradation, primarily through hydrolysis and oxidation, which deactivates the catalyst.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in catalysis. A combination of NMR (³¹P, ¹³C, ¹H) and IR spectroscopy provides a comprehensive understanding of the ligand's structure, purity, and behavior in catalytic systems. The methodologies and data presented in this guide serve as a core reference for researchers working with this versatile and highly effective ligand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DE102011002639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. MX2013007831A - Method for the purification of this compound. - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | High-Performance Ligand for Catalysis [benchchem.com]

- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Rhodium-BiPhePhos Catalyzed Hydroformylation of Internal Olefins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the rhodium-catalyzed hydroformylation of internal olefins utilizing the BiPhePhos ligand. This catalytic system is distinguished by its remarkable efficiency in tandem isomerization and hydroformylation reactions, yielding a high proportion of linear aldehydes, which are crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.

Introduction

Hydroformylation, or the "oxo-reaction," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an olefin to produce aldehydes. While terminal olefins are readily converted to linear aldehydes with high selectivity, the hydroformylation of internal olefins presents a greater challenge due to the multiple possible isomers. The rhodium-BiPhePhos catalyst system has emerged as a powerful tool for this transformation, leveraging its ability to catalyze the isomerization of the internal double bond to a terminal position, followed by a highly regioselective hydroformylation to the desired linear aldehyde.[1][2][3]

The this compound ligand, a sterically demanding bidentate phosphite (B83602), is instrumental in achieving high activity and selectivity.[4][5] Its unique structure favors the formation of the linear aldehyde product.[2][4] This application note will detail the reaction mechanism, provide comprehensive experimental protocols, and present quantitative data for the hydroformylation of various internal olefins.

Catalytic Cycle and Mechanism

The currently accepted mechanism for rhodium-catalyzed hydroformylation, based on the Wilkinson-type mechanism, involves a series of key steps. The active catalyst, a hydridorhodium carbonyl species complexed with the this compound ligand, initiates the cycle. The process, which includes isomerization of the internal olefin to a terminal one, is depicted below.

Caption: Catalytic cycle for tandem isomerization-hydroformylation.

Experimental Data

The Rhodium-BiPhePhos system demonstrates high efficacy across a range of internal olefins. The following tables summarize typical reaction outcomes.

Table 1: Hydroformylation of Various Olefins [6]

| Substrate | Conversion (%) | Aldehyde Yield (%) | n-Regioselectivity (%) |

| 1-Butene | >99 | >99 | >99 |

| 2-Butene | >99 | >99 | >99 |

| 1-Pentene | >99 | >99 | 97.5 |

| 2-Pentene | >99 | >99 | 97.7 |

| Neohexene | >99 | >99 | >99 |

Reaction conditions: p(H₂) = 1.0 MPa, p(CO) = 1.0 MPa, ϑ = 90 °C, [Rh] = 1 mM, [P∩P] = 1 mM, [substrate] = 1 M, solvent: cyclohexane.

Table 2: Tandem Isomerization-Hydroformylation of Oleonitrile [7][8]

| Entry | [4]₀/[Rh] | Time (h) | Conversion (%) | Aldehyde Yield (%) | l/b Ratio |

| 1 | 200 | 20 | 99 | 90 | 58:42 |

| 2 | 200 | 5 | 70 | 62 | 57:43 |

| 3 | 2000 | 20 | 25 | 18 | 55:45 |

Reaction conditions: 120 °C, 10 bar CO/H₂ (1:1), this compound ligand (2 equiv. vs. Rh).

Detailed Experimental Protocols

The following protocols are generalized from common practices in the literature and should be adapted for specific substrates and equipment.

1. Catalyst Preformation (In Situ)

This procedure describes the in-situ formation of the active catalyst from a rhodium precursor and the this compound ligand.

Caption: Workflow for in-situ catalyst preparation.

Materials:

-

Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]

-

This compound ligand

-

Anhydrous, deoxygenated solvent (e.g., toluene, cyclohexane)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control

-

Schlenk line and glassware for handling air-sensitive compounds

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the high-pressure reactor with the desired volume of anhydrous, deoxygenated solvent.

-

In a separate Schlenk tube, dissolve the rhodium precursor, Rh(acac)(CO)₂, in a small amount of the solvent.

-

In another Schlenk tube, dissolve the this compound ligand in the solvent. A typical molar ratio is 1:1.5 (Rh:Ligand).[1]

-

Transfer the rhodium precursor solution to the reactor via cannula, followed by the ligand solution.

-

Seal the reactor and purge several times with syngas.

-

Pressurize the reactor with hydrogen (e.g., 5 bar) and then with carbon monoxide (e.g., 4 bar) to the desired total pressure.[1]

-

Heat the reactor to the desired preformation temperature (e.g., 40-90 °C) and stir the solution for a set period (e.g., 1 hour) to ensure complete activation of the catalyst. The solution is now ready for the hydroformylation reaction.

2. Hydroformylation of an Internal Olefin

This protocol outlines the general procedure for the hydroformylation reaction itself.

Materials:

-

Active catalyst solution (from Protocol 1)

-

Internal olefin substrate (purified and deoxygenated)

-

Internal standard for GC analysis (e.g., dodecane)

-

Gas chromatograph (GC) for reaction monitoring and analysis

Procedure:

-

To the reactor containing the preformed active catalyst solution at the desired reaction temperature and pressure, add the internal olefin substrate via a syringe or an addition funnel.

-

Maintain constant temperature and pressure throughout the reaction.

-

Monitor the progress of the reaction by periodically taking samples from the reactor (if equipped with a sampling valve) and analyzing them by gas chromatography. The analysis will determine the conversion of the olefin and the selectivity towards the linear and branched aldehyde products.

-

Upon completion of the reaction (indicated by the complete consumption of the olefin), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

-

The product mixture can be purified by standard techniques such as distillation or chromatography.

Catalyst Deactivation and Stability

The stability of the Rh/BiPhePhos catalyst is a critical factor for its industrial application. Several deactivation pathways have been identified:

-

Oxidation: The phosphite ligand is susceptible to oxidation, particularly by trace amounts of oxygen or hydroperoxides that may form from the olefin substrate.[3][5] This leads to the formation of phosphates, which are poor ligands for rhodium.

-

Hydrolysis: In the presence of water, the this compound ligand can undergo hydrolysis, which also degrades the catalyst.[5]

-

Dimerization: Under low partial pressures of hydrogen and carbon monoxide, the active monomeric rhodium species can form inactive dimers or polynuclear clusters.[6]

To mitigate deactivation, it is crucial to use highly purified and deoxygenated substrates and solvents, and to maintain a sufficient pressure of syngas throughout the reaction.[2] The use of stabilizers, such as certain amines or epoxides, has also been explored to enhance the long-term stability of the catalyst.[2]

Conclusion

The rhodium-BiPhePhos catalyzed hydroformylation of internal olefins is a highly effective method for the synthesis of linear aldehydes. The tandem isomerization-hydroformylation capability of this system provides a direct route to valuable chemical intermediates from readily available feedstocks. By understanding the reaction mechanism and optimizing the experimental conditions as outlined in these protocols, researchers can effectively utilize this catalytic system for a wide range of synthetic applications. Careful attention to catalyst stability and the exclusion of oxygen and water are paramount for achieving high yields and selectivities.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | High-Performance Ligand for Catalysis [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In situ spectroscopic investigations on this compound modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00481G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: BiPhePhos in Tandem Isomerization-Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the BiPhePhos ligand in rhodium-catalyzed tandem isomerization-hydroformylation reactions. This process is particularly valuable for the synthesis of linear aldehydes from internal olefins, a key transformation in the production of fine chemicals and pharmaceutical intermediates.

Introduction

Tandem isomerization-hydroformylation is a powerful strategy that combines two distinct catalytic reactions in a single pot. Internal olefins, which are often less expensive and more readily available than their terminal counterparts, are first isomerized to the terminal position, followed by hydroformylation to yield a linear aldehyde. The choice of ligand is critical for achieving high regioselectivity towards the desired linear product. This compound, a bulky bisphosphite ligand, has demonstrated considerable efficacy in promoting this transformation.[1][2] When combined with a rhodium precursor, the resulting catalyst system can effectively isomerize the double bond along the alkyl chain and selectively hydroformylate the terminal alkene.[3]

The general scheme for this tandem reaction is depicted below:

Caption: Logical flow of the tandem isomerization-hydroformylation reaction.

Data Presentation

The following tables summarize the quantitative data from key studies on the rhodium-BiPhePhos catalyzed tandem isomerization-hydroformylation of various olefins.

Table 1: Tandem Isomerization-Hydroformylation of Oleonitrile [1][4]

| Entry | Catalyst Loading (mol%) | [L]/[Rh] Ratio | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | l/b Ratio | Chemoselectivity (%) |

| 1 | 0.5 | 4 | 120 | 20 (1:1) | >90 | 50:50 | 62 |

| 2 | 0.5 | 2 | 120 | 20 (1:1) | >90 | 52:48 | 65 |

| 3 | 0.05 | 2 | 120 | 20 (1:1) | 30 | 55:45 | 45 |

| 4 | 0.5 | 2 | 120 | 10 (1:1) | >90 | 58:42 | 60 |

| 5 | 0.5 | 2 | 120 | 5 (1:1) | >90 | 58:42 | 55 |

| 6 | 0.5 | 2 | 100 | 10 (1:1) | 60 | 55:45 | 70 |

| 7 | 0.5 | 2 | 140 | 10 (1:1) | >90 | 52:48 | 40 |

Table 2: Isomerization-Hydroformylation of Methyl Oleate [5]

| Entry | Catalyst System | Pressure (bar, CO/H₂) | Temperature (°C) | P/Rh Ratio | Conversion (%) | Yield of Linear Aldehyde (%) |

| 1 | Rh/BiPhePhos | 20 | 100 | 10 | 70 | 26 |

Experimental Protocols

This section provides detailed methodologies for performing a tandem isomerization-hydroformylation reaction using a Rh/BiPhePhos catalyst system in a laboratory setting.

Materials and Reagents

-

Rhodium precursor: Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I))

-

Ligand: this compound

-

Substrate: Internal olefin (e.g., oleonitrile, methyl oleate, or other long-chain internal alkenes)

-

Solvent: Anhydrous toluene (B28343) or other suitable non-reactive solvent

-

Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) (typically 1:1)

-

Inert gas: Nitrogen (N₂) or Argon (Ar) for Schlenk line techniques

-

Standard laboratory glassware, including a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Experimental Workflow

Caption: A typical experimental workflow for the tandem reaction.

Detailed Protocol

-

Catalyst Preparation: In a glovebox or under an inert atmosphere using Schlenk techniques, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the this compound ligand in the desired amount of anhydrous solvent in a Schlenk flask.[2] The ligand-to-rhodium ratio is a critical parameter and should be carefully controlled (e.g., a [L]/[Rh] ratio of 2).[1]

-

Reactor Setup: Transfer the prepared catalyst solution and the internal olefin substrate into a high-pressure autoclave reactor. The substrate-to-catalyst ratio (S/C) or catalyst loading (mol%) should be calculated based on the desired reaction scale.[4]

-

Inerting: Seal the autoclave and purge it several times with an inert gas (nitrogen or argon) to remove any traces of oxygen.

-

Reaction:

-

Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 10-20 bar).[1]

-

Begin stirring and heat the reactor to the target reaction temperature (e.g., 120 °C).[4]

-

Maintain the reaction under these conditions for the specified duration, monitoring the pressure for any significant changes that might indicate gas consumption.

-

-

Quenching and Product Recovery:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess syngas in a well-ventilated fume hood.

-

Open the reactor and collect the crude reaction mixture.

-

-

Analysis:

-

Analyze the product mixture to determine the conversion of the starting material, the regioselectivity (linear to branched aldehyde ratio), and the chemoselectivity (yield of aldehydes versus hydrogenation byproducts).

-

Common analytical techniques include Gas Chromatography (GC) for determining conversion and product distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the products.

-

Catalytic Cycle

The widely accepted mechanism for rhodium-catalyzed hydroformylation is the "Wilkinson cycle".[2] For the tandem isomerization-hydroformylation process with a chelating ligand like this compound, the cycle is extended to include the isomerization steps.

Caption: Simplified catalytic cycle for the Rh-BiPhePhos system.

Catalyst Deactivation

It is important to note that phosphite (B83602) ligands like this compound can be susceptible to decomposition under certain conditions.[6][7] The primary deactivation pathways include:

-

Oxidation: Traces of oxygen can oxidize the phosphite ligand, leading to a loss of catalytic activity.[7]

-

Hydrolysis: The presence of water can lead to hydrolysis of the P-O bonds in the ligand.[6]

To mitigate catalyst deactivation, it is crucial to use anhydrous solvents and substrates, and to rigorously exclude air from the reaction system.[8] The purification of the this compound ligand can also enhance its stability and performance.[7]

Conclusion

The rhodium-BiPhePhos catalyst system is a versatile and effective tool for the tandem isomerization-hydroformylation of internal olefins. By carefully controlling the reaction parameters such as temperature, pressure, and ligand-to-metal ratio, researchers can achieve good conversion and selectivity for the desired linear aldehyde products. The protocols and data presented in this document provide a solid foundation for the application of this catalytic system in organic synthesis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of this compound in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]

Application of BiPhePhos in Asymmetric Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BiPhePhos is a highly effective and versatile chiral diphosphite ligand, widely recognized for its exceptional performance in asymmetric catalysis. Its rigid biphenol-based backbone and tunable electronic properties create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity and regioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key asymmetric catalytic reactions, including hydroformylation, hydrocyanation, and hydrogenation. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in fine chemical synthesis and drug development.

Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation is a cornerstone application of the this compound ligand. This reaction is instrumental in the synthesis of chiral aldehydes, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. The Rh-BiPhePhos system is particularly noted for its high activity and excellent control over both regioselectivity (branched vs. linear aldehyde) and enantioselectivity.

Data Presentation: Rh/BiPhePhos-Catalyzed Asymmetric Hydroformylation

| Substrate | Catalyst System | Temp (°C) | Pressure (bar) | b/l ratio¹ | ee (%)² | Yield (%) | TON³ | TOF (h⁻¹)⁴ | Reference |

| Allyl Cyanide | [Rh(acac)(CO)₂]/BiPhePhos | 35 | - | 20:1 | 80 | - | - | 625 | [1] |

| Oleonitrile | [Rh(acac)(CO)₂]/BiPhePhos | 120 | 10 (CO/H₂ 1:1) | 42:58 | - | 60 (chemo) | - | - | [2][3] |

| 1-Decene | [Rh(acac)(CO)₂]/BiPhePhos | 40 | 10 (CO/H₂ 1:1) | >98:2 | - | >95 | 1000 | ~800 | [4] |

| Styrene (B11656) | [Rh(CO)₂(acac)]/(R,S)-BINAPHOS⁵ | 60 | 20 (CO/H₂ 1:1) | 95:5 | 92 | >99 | - | - | [5] |

¹ Branched-to-linear aldehyde ratio. ² Enantiomeric excess of the branched aldehyde. ³ Turnover Number. ⁴ Turnover Frequency. ⁵ Data for the closely related phosphine-phosphite ligand (R,S)-BINAPHOS is included for comparison.

Experimental Protocol: Asymmetric Hydroformylation of Allyl Cyanide

This protocol is a general guideline based on literature procedures for the rhodium-catalyzed asymmetric hydroformylation of allyl cyanide using a this compound-type ligand.[1][6]

Materials:

-

[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)

-

This compound ligand

-

Allyl cyanide (freshly distilled)

-

Anhydrous toluene (B28343)

-

Syngas (1:1 mixture of CO and H₂)

-

Stainless-steel autoclave with a magnetic stir bar and pressure gauge

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Add 10 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: Transfer the catalyst solution to the autoclave. Add allyl cyanide (1.0 mmol, 1 equiv.) to the autoclave.

-

Reaction Execution: Seal the autoclave, remove it from the glovebox, and connect it to the syngas line. Purge the autoclave three times with syngas. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

-

Heating and Stirring: Place the autoclave in a heating block set to the desired temperature (e.g., 35-60 °C) and stir the reaction mixture vigorously for the specified time (e.g., 24 hours).

-

Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The conversion, regioselectivity, and enantiomeric excess of the product can be determined by chiral Gas Chromatography (GC) analysis.

Visualization: Asymmetric Hydroformylation Workflow & Mechanism

Asymmetric Hydrocyanation

Nickel-catalyzed asymmetric hydrocyanation is another powerful application of this compound, providing an atom-economical route to chiral nitriles. These compounds are versatile precursors for the synthesis of carboxylic acids, amines, and other functional groups. The Ni/BiPhePhos system has demonstrated remarkable activity and selectivity in the hydrocyanation of various olefins.

Data Presentation: Ni/BiPhePhos-Catalyzed Asymmetric Hydrocyanation

| Substrate | Catalyst System | Temp (°C) | ee (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Styrene | Ni(cod)₂/BiPhePhos | 90 | - | >95 | - | 309,000 | [7][8] |

| 1,1-Disubstituted Allenes | Ni(cod)₂/TADDOL-based bisphosphite⁶ | 70 | up to 86 | up to 99 | - | - | [2] |

⁶ Data for a TADDOL-based bisphosphite ligand is included as a relevant example for allene (B1206475) hydrocyanation, as specific this compound data was limited.

Experimental Protocol: Asymmetric Hydrocyanation of Styrene

This protocol is based on literature procedures for the highly active nickel-catalyzed hydrocyanation of styrene.[7] Caution: Hydrogen cyanide (HCN) is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Materials:

-

Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene complex)

-

This compound ligand

-

Styrene (freshly distilled)

-

Anhydrous toluene

-

Hydrogen cyanide (HCN)

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve this compound (0.006 mmol) in anhydrous toluene (2 mL) in a Schlenk tube. Add Ni(cod)₂ (0.005 mmol) and stir for 30 minutes.

-

Reaction Setup: Add styrene (1 mmol) to the catalyst solution.

-

HCN Addition: In a separate flask, prepare a cooled solution of HCN (1.25 mmol) in toluene (1 mL).

-

Reaction Execution: Add the cold HCN solution to the reaction mixture. The reaction is often highly exothermic and rapid.

-

Work-up and Analysis: Quench the reaction with a suitable reagent. The conversion and yield can be determined by GC analysis.

Visualization: Hydrocyanation Experimental Workflow

Asymmetric Hydrogenation

While less common than its application in hydroformylation, this compound and its analogues have been employed in asymmetric hydrogenation of prochiral olefins and ketones, yielding chiral alkanes and alcohols, respectively. Ruthenium and Rhodium complexes are typically used for these transformations.

Data Presentation: Asymmetric Hydrogenation with this compound Analogues

| Substrate | Catalyst System | Temp (°C) | Pressure (bar) | ee (%) | Yield (%) | Reference |

| Ethyl benzoylacetate | [Ru(SYNPHOS)Br₂]⁷ | 80 | 10 | 97 | >99 | [9] |

| Hydroxyacetone | [Ru(SYNPHOS)Br₂]⁷ | 50 | 4 | 97 | >99 | [9] |

| Dimethyl itaconate | [Ru(SYNPHOS)Br₂]⁷ | 50 | 20 | 92 | >99 | [9] |

⁷ Data for the structurally related SYNPHOS ligand is presented, as it is a chiral biphenyl (B1667301) diphosphine.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol is a general procedure based on the in-situ preparation of a Ruthenium-diphosphine catalyst for the asymmetric hydrogenation of ketones.[9]

Materials:

-

[Ru(COD)(2-methylallyl)₂]

-

Chiral diphosphine ligand (e.g., a this compound analogue)

-

Methanolic HBr solution

-

Anhydrous acetone (B3395972)

-

Methanol (B129727) or Ethanol (B145695) (for hydrogenation)

-

Substrate (e.g., β-keto ester)

-

Hydrogen gas

-

Autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, place the diphosphine ligand (0.011 mmol) and [Ru(COD)(2-methylallyl)₂] (0.01 mmol) in a flask. Add anhydrous acetone (1 mL). Add methanolic HBr solution (0.022 mmol) dropwise. Stir the resulting suspension at room temperature for 30 minutes. Remove the solvent under vacuum.

-

Hydrogenation: Use the resulting solid residue as the catalyst. Dissolve the catalyst and the substrate (1 mmol) in methanol or ethanol (2 mL) in the reaction vessel of the autoclave.

-

Reaction Execution: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10 bar). Heat to the desired temperature (e.g., 80 °C) and stir for 24 hours.

-

Work-up and Analysis: After cooling and venting, the product can be isolated and the enantiomeric excess determined by chiral HPLC or GC.

Visualization: Asymmetric Hydrogenation Mechanism

Asymmetric Conjugate Addition (Representative Protocol)

The application of this compound itself in asymmetric conjugate addition is not as widely documented as for other transformations. However, structurally related biphenol-based phosphoramidite (B1245037) ligands have shown excellent efficacy in copper-catalyzed 1,4-additions of organozinc reagents. The following protocol is representative of this class of reactions.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone

This protocol is based on the use of biphenol-derived phosphoramidite ligands in the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone.[2]

Materials:

-

Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (CuOTf·C₇H₈)

-

Biphenol-based phosphoramidite ligand

-

Cyclohexenone

-

Diethylzinc (solution in hexanes)

-

Anhydrous diethyl ether

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Catalyst Preparation: In a glovebox, add CuOTf·C₇H₈ (0.01 mmol, 1 mol%) and the chiral ligand (0.012 mmol, 1.2 mol%) to a Schlenk flask. Add anhydrous diethyl ether (5 mL) and stir at room temperature for 15 minutes.

-

Reaction Setup: Cool the catalyst solution to -20 °C. Add cyclohexenone (1.0 mmol) to the cooled solution.

-

Conjugate Addition: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise over 10 minutes. Stir the reaction at -20 °C for the required time.

-

Work-up and Analysis: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Conclusion